
(+/-)-Pronethalol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Pronethalol-d6 (also known as (-)-propranolol-d6) is a synthetic compound derived from the β-blocker propranolol. It is a stereoisomer of propranolol, which is used in the treatment of hypertension, arrhythmias, angina, and other cardiovascular diseases. (-)-Pronethalol-d6 is an important research tool in the field of pharmacology due to its ability to selectively block the β-adrenergic receptor. This compound has been studied for its potential to be used in a variety of lab experiments and in the treatment of various conditions.
Applications De Recherche Scientifique
Metabolomics in Chemical Exposure Assessment
- Metabolomics as a Research Tool : A review highlighted the use of metabolomics to study physiological disruptions caused by chemical substances like bisphenol A and phthalates. Metabolomics, integrating with conventional toxicological studies, offers insights into the metabolic pathways altered upon exposure to these chemicals, utilizing mass spectrometry and nuclear magnetic resonance approaches (Gómez & Gallart-Ayala, 2018).
Environmental and Health Impact Studies
Environmental Contaminants Research : Research on emerging contaminants, including phthalates, assesses their presence across various environmental compartments and their potential health impacts. This approach helps identify global research trends and data gaps, contributing to regulatory policies and risk assessments (Bao et al., 2015).
Health Risk Assessment : Studies focusing on the ubiquity of phthalates in the environment and their classification as Endocrine Disrupting Chemicals (EDCs) underscore the importance of human biomonitoring studies. These studies aim to correlate exposure levels with adverse human effects, offering data essential for effective regulatory policies (Katsikantami et al., 2016).
Analytical Methods for Chemical Analysis
- Antioxidant Activity Determination : The review on analytical methods used in determining antioxidant activity reflects the diversity and applicability of tests in assessing the kinetics or equilibrium states of chemical reactions. These methodologies, critical for evaluating the effects of various substances, can be adapted for studying specific compounds like pronethalol derivatives (Munteanu & Apetrei, 2021).
Propriétés
Numéro CAS |
1329805-79-9 |
|---|---|
Nom du produit |
(+/-)-Pronethalol-d6 |
Formule moléculaire |
C15H19NO |
Poids moléculaire |
235.36 |
Nom IUPAC |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
Clé InChI |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Synonymes |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



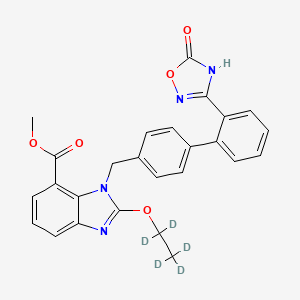
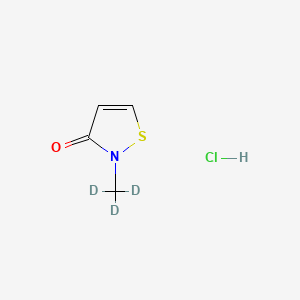
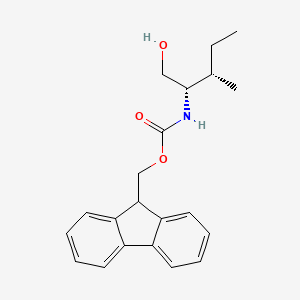
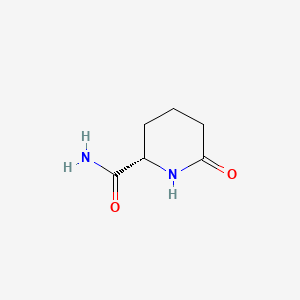
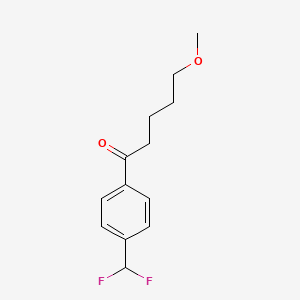
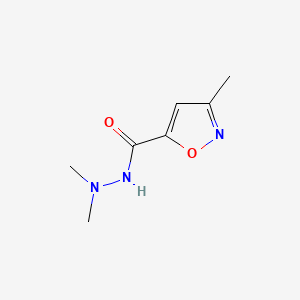
![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)